1-(2-ethoxyphenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea
Description
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[1-(oxan-4-ylmethyl)pyrazol-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-2-25-17-6-4-3-5-16(17)21-18(23)20-15-11-19-22(13-15)12-14-7-9-24-10-8-14/h3-6,11,13-14H,2,7-10,12H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPLXHILAYLDGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CN(N=C2)CC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethoxyphenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea typically involves multiple steps. One common approach is to start with the preparation of the pyrazole derivative, followed by the introduction of the tetrahydropyran moiety, and finally, the coupling with the ethoxyphenyl isocyanate to form the urea linkage. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-ethoxyphenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl or pyrazole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted phenyl or pyrazole derivatives.
Scientific Research Applications
1-(2-ethoxyphenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Medicine: The compound has potential as a pharmaceutical intermediate or active ingredient in drug development, particularly for targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-ethoxyphenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s core structure aligns with urea-pyrazole hybrids, a class explored for diverse pharmacological applications. Key analogs include:
Key Observations:
- Substituent Diversity: The oxan-4-ylmethyl group in the target compound is unique compared to alkyl (e.g., 9a), halogenated (e.g., 4-chloro-2-methylphenyl in ), or fluorobenzyl (e.g., ) substituents in analogs. This group may improve metabolic stability and solubility relative to more lipophilic substituents.
- Biological Target Specificity: GLPG2938 (), a structurally complex analog, demonstrates how trifluoromethyl and pyridazine groups confer selectivity for the S1P2 receptor. The target compound’s oxan-4-ylmethyl group could similarly modulate target engagement, though its specific activity remains uncharacterized.
Physicochemical and Spectroscopic Properties
While direct data for the target compound are unavailable, analogs provide insights:
- Melting Points: Urea-pyrazole derivatives in exhibit melting points ranging from 120–180°C, suggesting moderate crystallinity . The oxan-4-ylmethyl group’s bulk may lower the melting point compared to simpler alkyl substituents.
- Solubility: The oxan-4-ylmethyl group’s ether oxygen could enhance aqueous solubility relative to analogs with hydrophobic substituents (e.g., 4-fluorobenzyl in ).
Q & A
Q. What are the key considerations in designing a multi-step synthesis protocol for this compound to ensure optimal yield and purity?
- Methodological Answer : Synthesis involves sequential steps: (1) formation of the pyrazole core via cyclization, (2) introduction of the tetrahydropyran (oxane) moiety via alkylation, and (3) urea linkage formation using isocyanate or carbamate intermediates. Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for alkylation steps .
- Reaction monitoring : TLC or HPLC at each step ensures intermediate purity before proceeding .
- Purification : Recrystallization or column chromatography is critical for isolating the final product with >95% purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this urea derivative?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, oxane methylene protons at δ 3.4–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ at m/z 386.18) .
- HPLC-PDA : Assesses purity (>98% by reverse-phase C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can researchers systematically investigate the structure-activity relationships (SAR) of this compound’s pyrazole and tetrahydropyran substituents for targeted enzyme inhibition?
- Methodological Answer : SAR studies should:
- Synthesize analogs : Replace oxane with cyclohexane or furan rings to assess steric/electronic effects .
- Assay against enzyme targets : Use kinetic assays (e.g., IC determination for kinases or proteases) .
- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to active sites .
Table 1 : Comparison of Analog Bioactivities
| Substituent Modification | Enzyme Inhibition (IC, μM) | Reference |
|---|---|---|
| Oxane → Cyclohexane | 0.45 vs. 1.2 (less active) | |
| Ethoxyphenyl → Fluorophenyl | 0.32 vs. 0.89 (improved activity) |
Q. What experimental approaches are recommended to resolve contradictory bioactivity data observed in different cellular models?
- Methodological Answer : Contradictions may arise from:
- Cell line variability : Test in isogenic cell panels (e.g., NCI-60) to identify genetic dependencies .
- Assay conditions : Standardize ATP levels in kinase assays or serum concentration in viability assays .
- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation differences .
Q. What methodologies should be employed to study the environmental fate and biodegradation pathways of this compound in ecological risk assessments?
- Methodological Answer : Follow tiered analysis:
- Abiotic studies : Hydrolysis/photolysis under controlled pH/UV conditions to identify degradation products .
- Biotic studies : Use OECD 301D Ready Biodegradability Test with activated sludge .
- Bioaccumulation : Measure logP (predicted ~2.8) and BCF (bioconcentration factor) in aquatic models .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 60% vs. 85%) for the tetrahydropyran alkylation step?
- Methodological Answer : Variables impacting yield include:
- Catalyst choice : Pd(OAc) vs. CuI may alter cross-coupling efficiency .
- Temperature : Optimize between 80–110°C to balance reaction rate and side-product formation .
- Workup protocols : Liquid-liquid extraction vs. solid-phase extraction affects recovery rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
